1-Methoxy-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-Methoxy-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₃ It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group
Preparation Methods
The synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 3-methylcyclobutanone, the methoxy group can be introduced via nucleophilic substitution, followed by carboxylation to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Methoxy-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
1-Methoxy-3-methylcyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as:
1-Methylcyclobutane-1-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and applications.
1-Methoxycyclobutane-1-carboxylic acid:
3-Methylcyclobutane-1-carboxylic acid: Lacks the methoxy group, leading to variations in its chemical behavior and applications
Properties
Molecular Formula |
C7H12O3 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-methoxy-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-3-7(4-5,10-2)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
BSKLUKABMMZNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)OC |
Origin of Product |
United States |
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